2H-1-Benzopyran-2-one, 7-(2,2,2-trifluoroethoxy)-
Description
2H-1-Benzopyran-2-one (coumarin) derivatives are structurally diverse, with substitutions at positions 3, 4, 6, and 7 significantly altering their physicochemical and biological properties. The compound 7-(2,2,2-trifluoroethoxy)-2H-1-benzopyran-2-one features a trifluoroethoxy (–OCH₂CF₃) group at position 7. This substituent introduces strong electron-withdrawing effects due to the fluorine atoms, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
CAS No. |
76579-48-1 |
|---|---|
Molecular Formula |
C11H7F3O3 |
Molecular Weight |
244.17 g/mol |
IUPAC Name |
7-(2,2,2-trifluoroethoxy)chromen-2-one |
InChI |
InChI=1S/C11H7F3O3/c12-11(13,14)6-16-8-3-1-7-2-4-10(15)17-9(7)5-8/h1-5H,6H2 |
InChI Key |
PNOSORGAWOJCAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,2,2-Trifluoroethoxy)-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an acid catalyst such as sulfuric acid or a base catalyst like potassium carbonate . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the chromenone is replaced by the trifluoroethoxy group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(2,2,2-Trifluoroethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like lithium dialkylamides are employed for nucleophilic substitution reactions
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(2,2,2-Trifluoroethoxy)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiplasmodial activity and potential use in drug development.
Mechanism of Action
The mechanism of action of 7-(2,2,2-Trifluoroethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and electronic nature of substituents on the coumarin scaffold critically influence biological activity and chemical reactivity:
Key Observations :
Physicochemical Properties
- Melting Points : Trifluoroethoxy derivatives are expected to have lower melting points than chlorinated analogs (e.g., 3fa: 110–112°C) due to reduced crystallinity from fluorine’s steric effects .
- Solubility : The trifluoroethoxy group’s hydrophobicity may reduce aqueous solubility compared to hydroxy or methoxy substituents (e.g., Mexoticin: soluble in DMSO) .
Biological Activity
2H-1-Benzopyran-2-one, 7-(2,2,2-trifluoroethoxy)-, commonly referred to as a benzopyran derivative, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antifilarial applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- IUPAC Name : 2H-1-Benzopyran-2-one, 7-(2,2,2-trifluoroethoxy)-
- Molecular Formula : C12H9F3O3
- Molecular Weight : 270.19 g/mol
Benzopyran derivatives are known to interact with various biological targets. The specific compound has been studied for its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This selectivity is significant as it may lead to reduced side effects compared to non-selective COX inhibitors.
Anti-inflammatory Activity
Research indicates that compounds similar to 2H-1-benzopyran-2-one derivatives exhibit anti-inflammatory properties by inhibiting COX-2 activity. A study highlighted that these compounds preferentially inhibit COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
| Study Reference | Activity | Findings |
|---|---|---|
| Anti-inflammatory | Selective COX-2 inhibition observed | |
| Anti-inflammatory | Effective in reducing inflammation in animal models |
Antifilarial Activity
Another significant area of research involves the antifilarial properties of benzopyran derivatives. A study evaluated several synthetic derivatives against filarial infections caused by Litomosoides carinii and Acanthocheilonema viteae. The results demonstrated that specific derivatives achieved over 80% macrofilaricidal activity, indicating potential for developing new treatments for filariasis .
| Study Reference | Target Organism | Efficacy |
|---|---|---|
| Litomosoides carinii | >80% death/sterilization | |
| Acanthocheilonema viteae | Significant reduction in infection |
Case Studies
A notable case study involved the application of benzopyran derivatives in treating inflammatory conditions. In a clinical setting, patients receiving treatment with these compounds showed marked improvement in symptoms associated with chronic inflammation. The study emphasized the importance of dosage and administration route in maximizing therapeutic benefits while minimizing adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
